molecular formula C29H24O6 B1206243 Dichamanetin CAS No. 58779-09-2

Dichamanetin

Cat. No. B1206243
CAS RN: 58779-09-2
M. Wt: 468.5 g/mol
InChI Key: WBZSDBHJYZORRP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichamanetin is a diarylheptanoid. It has a role as a metabolite.

Scientific Research Applications

Anticancer Properties

Dichamanetin has been identified as a promising compound for cancer treatment due to its ability to inhibit the growth of various types of cancer cells. It induces G1 cell cycle arrest in cancer cells and triggers mitochondrial-mediated apoptosis, partially mediated by the induction of oxidative stress. The cytotoxic effects of dichamanetin on human cancer cells involve ROS-signaling components, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, mitochondrial membrane potential, DNA damage, and poly ADP-ribose polymerase (PARP1) inhibition (Matthew et al., 2011; Yong et al., 2013).

Antifungal Properties

Dichamanetin has been identified as an active metabolite with potent antifungal properties. It exhibits inhibitory activity against the fungal plasma membrane H⁺-ATPase, which is critical for the survival and growth of fungi such as Saccharomyces cerevisiae and Candida albicans. The presence of o-hydroxybenzyl substituents in dichamanetin correlates strongly with its antifungal activity (Kongstad et al., 2015).

Antibacterial Properties

Dichamanetin has also been recognized for its antibacterial activity, particularly against Gram-positive strains. It has shown very active against all tested Gram-positive strains with MIC values in the range of 1-7.5 μg/mL. Additionally, it has been found to synergistically enhance the effectiveness of traditional antibiotics against resistant strains of bacteria, such as Staphylococcus aureus, making it a valuable lead for developing new treatments for antibiotic-resistant infections (Pereira et al., 2016).

Potential as an Allosteric Site Binder

Recent computational screenings have identified dichamanetin as a potential allosteric site binder of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), which is involved in the kynurenine pathway and has implications in cancer biology. This suggests that dichamanetin may have further applications in cancer treatment beyond its direct cytotoxic effects (Almeida & Santos-Filho, 2022).

properties

CAS RN

58779-09-2

Product Name

Dichamanetin

Molecular Formula

C29H24O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C29H24O6/c30-22-12-6-4-10-18(22)14-20-27(33)21(15-19-11-5-7-13-23(19)31)29-26(28(20)34)24(32)16-25(35-29)17-8-2-1-3-9-17/h1-13,25,30-31,33-34H,14-16H2/t25-/m0/s1

InChI Key

WBZSDBHJYZORRP-VWLOTQADSA-N

Isomeric SMILES

C1[C@H](OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5

SMILES

C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5

Canonical SMILES

C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5

Other CAS RN

58779-09-2

synonyms

dichamanetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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